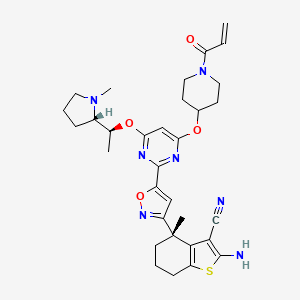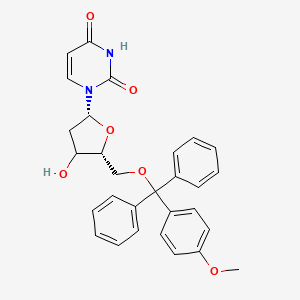
1-(5-O-Methoxytrityl-2-deoxy-|A-D-xylofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil involves the protection of the hydroxyl groups of the sugar moiety, followed by the coupling of the protected sugar with the uracil base. The methoxytrityl group is used as a protecting group for the hydroxyl group at the 5’ position of the sugar. The reaction conditions typically involve the use of an acid catalyst such as trifluoromethanesulfonic acid (TMSOTf) to facilitate the coupling reaction .
Chemical Reactions Analysis
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil involves the inhibition of DNA synthesis. The compound acts as a nucleoside analog, incorporating into the DNA strand during replication and causing chain termination. This leads to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil can be compared with other nucleoside analogs such as:
1-(2-Deoxy-5-O-MMT-β-D-xylofuranosyl)-5-methyluracil: This compound is also used in antiviral research and has similar protective groups.
1-(β-D-Xylofuranosyl)uracil: This compound is used as an antiviral agent and has a similar mechanism of action.
1-(5’-Chloro-5’-deoxy-β-D-xylofuranosyl)uracil: This compound undergoes similar substitution reactions and has comparable antiviral properties.
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil is unique due to its specific methoxytrityl protecting group, which provides stability and facilitates its use in various synthetic and research applications.
Properties
Molecular Formula |
C29H28N2O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O6/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(32)18-27(37-25)31-17-16-26(33)30-28(31)34/h2-17,24-25,27,32H,18-19H2,1H3,(H,30,33,34)/t24?,25-,27-/m1/s1 |
InChI Key |
OGNWBRYGAKIEJL-PGBPLXCKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(C[C@@H](O4)N5C=CC(=O)NC5=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


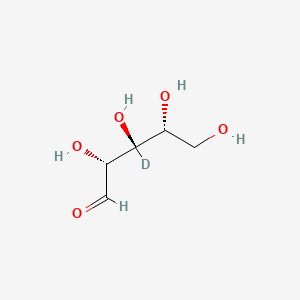
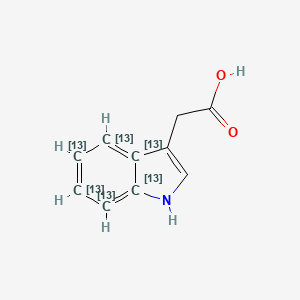
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)

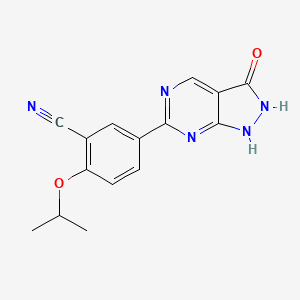
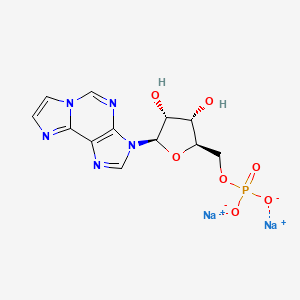
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

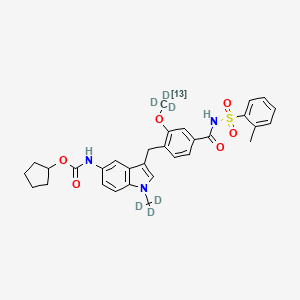
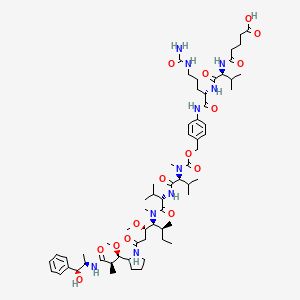

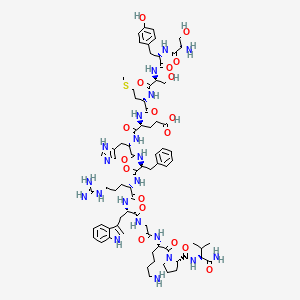
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
